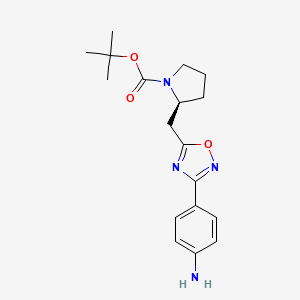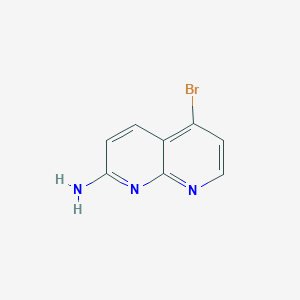
(R)-3-(1-Aminoethyl)-5-fluorophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-(1-Aminoethyl)-5-fluorophenol is a chiral compound with significant applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by the presence of an amino group, a fluorine atom, and a hydroxyl group attached to a benzene ring, making it a versatile building block for the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(1-Aminoethyl)-5-fluorophenol typically involves the use of chiral catalysts to ensure the production of the desired enantiomerThe reaction conditions often include mild temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of ®-3-(1-Aminoethyl)-5-fluorophenol may involve the use of biocatalysts such as omega-transaminase to achieve high enantioselectivity. The process typically includes steps such as acid-alkali extraction, concentration, and crystallization to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
®-3-(1-Aminoethyl)-5-fluorophenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 5-fluoro-2-hydroxyacetophenone, while reduction of the amino group can produce 3-(1-aminoethyl)-5-fluorobenzene .
Wissenschaftliche Forschungsanwendungen
®-3-(1-Aminoethyl)-5-fluorophenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating neurological disorders.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of ®-3-(1-Aminoethyl)-5-fluorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2-(1-Aminoethyl)-4-fluorophenol: Similar structure but with the amino and fluorine groups positioned differently on the benzene ring.
(S)-4-(1-Aminoethyl)phenol: Similar structure but with a different stereochemistry at the aminoethyl group.
Uniqueness
®-3-(1-Aminoethyl)-5-fluorophenol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the synthesis of chiral molecules and the study of enzyme interactions .
Eigenschaften
Molekularformel |
C8H10FNO |
|---|---|
Molekulargewicht |
155.17 g/mol |
IUPAC-Name |
3-[(1R)-1-aminoethyl]-5-fluorophenol |
InChI |
InChI=1S/C8H10FNO/c1-5(10)6-2-7(9)4-8(11)3-6/h2-5,11H,10H2,1H3/t5-/m1/s1 |
InChI-Schlüssel |
BKULEEWYUPYHIK-RXMQYKEDSA-N |
Isomerische SMILES |
C[C@H](C1=CC(=CC(=C1)F)O)N |
Kanonische SMILES |
CC(C1=CC(=CC(=C1)F)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


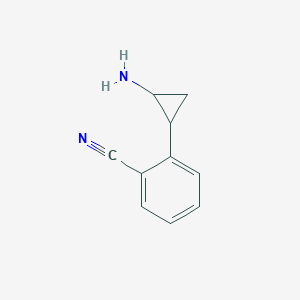
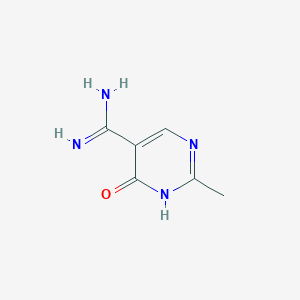
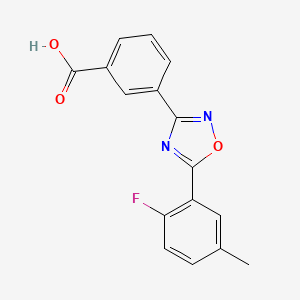





![Methyl 6-((tert-butoxycarbonyl)amino)-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B12954905.png)



